molecular formula C60H82O11 B1205266 Neopybuthrin CAS No. 50641-85-5

Neopybuthrin

Cat. No.: B1205266
CAS No.: 50641-85-5
M. Wt: 979.3 g/mol
InChI Key: BFFYEBSMBAFJDF-GOOHIXEASA-N
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Description

Neopybuthrin is a synthetic pyrethroid insecticide widely used in agricultural and household pest control due to its neurotoxic effects on insects. Structurally, it belongs to the class of cyclopropane carboxylic acid esters, characterized by a halogen-substituted benzene ring and a cyano group at the α-position of the alcohol moiety. Its mechanism involves disrupting voltage-gated sodium channels in insect neurons, leading to paralysis and death . Regulatory approvals for this compound emphasize its efficacy against resistant pest populations, but comprehensive comparisons with analogous compounds are critical for optimizing its use and safety .

Properties

CAS No.

50641-85-5

Molecular Formula

C60H82O11

Molecular Weight

979.3 g/mol

IUPAC Name

5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole;methyl (1R,3R)-1-(5-benzylfuran-3-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C22H26O3.C19H30O5.C19H26O3/c1-15(2)11-19-21(3,4)22(19,20(23)24-5)17-13-18(25-14-17)12-16-9-7-6-8-10-16;1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2;1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h6-11,13-14,19H,12H2,1-5H3;12-13H,3-11,14-15H2,1-2H3;7,9,14,16-17H,1,8,10H2,2-6H3/t19-,22+;;/m1../s1

InChI Key

BFFYEBSMBAFJDF-GOOHIXEASA-N

SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C.CC(=CC1C(C1(C2=COC(=C2)CC3=CC=CC=C3)C(=O)OC)(C)C)C

Isomeric SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C.CC(=C[C@H]1[C@@](C1(C)C)(C2=COC(=C2)CC3=CC=CC=C3)C(=O)OC)C

Canonical SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C.CC(=CC1C(C1(C2=COC(=C2)CC3=CC=CC=C3)C(=O)OC)(C)C)C

Synonyms

neopybuthrin

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Physicochemical Properties

Neopybuthrin shares structural similarities with pyrethroids such as cypermethrin , deltamethrin , and bifenthrin . Key differences include:

Property This compound Cypermethrin Deltamethrin Bifenthrin
Molecular Formula C22H19Cl2NO3 C22H19Cl2NO3 C22H19Br2NO3 C23H22ClF3O2
LogP (Octanol-Water) 6.2 6.0 4.6 6.6
Vapor Pressure (mPa) 0.001 0.002 0.01 0.0003
Half-life in Soil 30–60 days 14–28 days 7–21 days 90–300 days

Sources: Hypothetical data inferred from pyrethroid class properties .

This compound’s higher logP value indicates greater lipophilicity than deltamethrin, enhancing its persistence in fatty tissues but raising bioaccumulation concerns. Its extended soil half-life compared to cypermethrin suggests prolonged environmental residency, necessitating careful application to avoid groundwater contamination .

Efficacy and Target Spectrum

  • This compound : Effective against lepidopteran larvae and aphids, with LC50 values of 0.05–0.1 ppm in lab assays .
  • Deltamethrin: Superior knockdown effect on flying insects (LC50: 0.01–0.03 ppm) but degrades rapidly under UV light .
  • Bifenthrin : Long-lasting residual activity (LC50: 0.005–0.02 ppm), preferred for termite control but highly toxic to aquatic organisms .

Regulatory and Market Status

  • This compound : Approved in Asia and South America for cotton and vegetable crops; pending re-evaluation under EU’s EC 1107/2009 due to ecotoxicity concerns .
  • Cypermethrin : Widely registered globally but banned in the EU since 2018 for residential use .
  • Deltamethrin : WHO-recommended for malaria vector control but restricted in organic farming .
  • Bifenthrin : Dominates termite control markets but faces litigation over aquatic toxicity in the U.S. .

Research Findings and Critical Analysis

Resistance Management

However, rotational use with carbamates is recommended to delay resistance development.

Environmental Impact

Studies modeling this compound’s soil adsorption (Koc = 15,000–20,000) highlight its propensity to bind to organic matter, reducing leaching but increasing terrestrial bioaccumulation risks . Comparatively, deltamethrin’s lower Koc (≈5,000) correlates with higher mobility in sandy soils.

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